N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide
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Overview
Description
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- is a complex organic compound with the molecular formula C16H30N2O2 It is known for its unique structure, which includes an epoxy group and a menthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- typically involves multiple steps. One common method includes the reaction of N,N-diethylacetamide with an appropriate epoxy-menthylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The epoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The menthylamine moiety may interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetamide: A simpler analog without the epoxy and menthylamine groups.
2,2-Dichloro-N,N-diethylacetamide: Contains chlorine atoms instead of the epoxy group.
N,N-Diethyl-2-chloroacetamide: Similar structure but with a chloro group.
Uniqueness
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- is unique due to its combination of an epoxy group and a menthylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93189-95-8 |
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Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
N,N-diethyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |
InChI |
InChI=1S/C16H30N2O2/c1-6-18(7-2)14(19)11-17-13-10-12-8-9-16(13,5)20-15(12,3)4/h12-13,17H,6-11H2,1-5H3 |
InChI Key |
FFWXVAYFQORSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNC1CC2CCC1(OC2(C)C)C |
Origin of Product |
United States |
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